molecular formula C24H22ClN3O3S B3675849 3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide

3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide

Cat. No.: B3675849
M. Wt: 468.0 g/mol
InChI Key: WEKKHIMTWCVCPC-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a chloro substituent, a propan-2-yloxy group, and a carbamothioyl moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.

    Introduction of the Propan-2-yloxy Group: The 3-chlorobenzoyl chloride is then reacted with 4-(propan-2-yloxy)aniline in the presence of a base such as triethylamine to form the intermediate 3-chloro-N-(4-(propan-2-yloxy)phenyl)benzamide.

    Addition of the Carbamothioyl Group: The final step involves the reaction of the intermediate with thiocarbonyldiimidazole to introduce the carbamothioyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites of enzymes, thereby modulating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{3-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide
  • 3-chloro-N-[4-(propan-2-yloxy)phenyl]propanamide

Uniqueness

3-chloro-N-{4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, propan-2-yloxy, and carbamothioyl groups allows for versatile applications in various fields, distinguishing it from similar compounds.

Properties

IUPAC Name

3-chloro-N-[4-[(4-propan-2-yloxybenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-15(2)31-21-12-6-16(7-13-21)22(29)28-24(32)27-20-10-8-19(9-11-20)26-23(30)17-4-3-5-18(25)14-17/h3-15H,1-2H3,(H,26,30)(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKKHIMTWCVCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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